REACTION_CXSMILES
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[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Br:10]Br>C(Cl)(Cl)Cl>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[Br:10]
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Name
|
|
Quantity
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61.1 g
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Type
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reactant
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Smiles
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OC1=CC=C(C=O)C=C1
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Name
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|
Quantity
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600 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
27 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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0 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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OC1=C(C=C(C=O)C=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |